Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron
CAS No.: 14897-06-4
Cat. No.: VC21357222
Molecular Formula: C35H34MgN4O5
Molecular Weight: 615 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14897-06-4 |
|---|---|
| Molecular Formula | C35H34MgN4O5 |
| Molecular Weight | 615 g/mol |
| IUPAC Name | magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron |
| Standard InChI | InChI=1S/C35H36N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,17,21,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2 |
| Standard InChI Key | ANWUQYTXRXCEMZ-UHFFFAOYSA-L |
| SMILES | [H+].CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)[O-])C)C(=O)OC)[O-])C)C.[Mg+2] |
| Canonical SMILES | [H+].CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)[O-])C)C(=O)OC)[O-])C)C.[Mg+2] |
Introduction
The compound Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron is a complex magnesium-based compound with a specific molecular structure. It is synthesized from magnesium salts and organic ligands, providing unique functional properties. This article will delve into its chemical properties, synthesis, and potential applications.
Molecular Formula and Weight
-
Molecular Formula: The molecular formula for this compound is not explicitly provided in the available literature, but related compounds often have complex structures involving magnesium and large organic moieties.
-
Molecular Weight: The molecular weight is approximately 610.9 g/mol for a closely related compound (PubChem CID 54749448) .
InChI and IUPAC Name
-
InChI: The InChI for a related compound is provided as InChI=1S/C35H34N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14H,1,9-11H2,2-7H3,(H4,36,37,38,39,40,41,42,43);/q;+2/p-4 .
-
IUPAC Name: The IUPAC name for a related compound is magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,3,5,8(26),9,11,13(25),14,16,18,20(23),21-dodecaen-22-yl)propanoate .
Synthesis
The synthesis of this compound typically involves the reaction of magnesium salts with complex organic ligands. These reactions are often conducted under controlled conditions to ensure the formation of the desired structure.
Potential Applications
While specific applications for this compound are not well-documented, compounds with similar structures are often explored for their potential in biological systems, such as photosynthetic processes or as components in pharmaceutical research.
Data Tables
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume